molecular formula C18H28N4O6S B557085 Boc-D-Arg(Tos)-OH CAS No. 61315-61-5

Boc-D-Arg(Tos)-OH

Cat. No. B557085
CAS RN: 61315-61-5
M. Wt: 428.5 g/mol
InChI Key: XBQADBXCNQPHHY-LLVKDONJSA-N
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Description

Boc-D-Arg(Tos)-OH, also known as Nα-Boc-Nω-tosyl-D-arginine, is an amino acid derivative used in peptide synthesis . It has a molecular weight of 428.50 g/mol and its empirical formula is C18H28N4O6S .


Molecular Structure Analysis

The molecular structure of Boc-D-Arg(Tos)-OH includes a total of 57 bonds. There are 29 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Boc-D-Arg(Tos)-OH appears as a white to slight yellow to beige powder . It has an optical rotation of α 25/D (c=1 in pyridine): +9.5 - +12.5 ° . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

  • Boc-D-Arg(Tos)-OH is involved in the synthesis of arginine-containing dipeptides. A study by Cezari and Juliano (1996) found significant amounts of delta-lactam formed during the synthesis of these peptides, indicating that this side reaction is almost inevitable in specific syntheses involving Boc-D-Arg(Tos)-OH (Cezari & Juliano, 1996).

  • Poyarkova et al. (2003) synthesized Boc/Tos-L-Phe-L-Arg-Xaa tripeptides and studied their interactions with thrombin and trypsin. They found that the Tos-L-Phe-L-Arg-DL-AlaP(OC2H5)2 peptide was the most active inhibitor of thrombin among the compounds studied, demonstrating the importance of Boc-D-Arg(Tos)-OH in the development of thrombin inhibitors (Poyarkova, Fedoryak, Kibirev, & Kukhar, 2003).

  • Marshall et al. (2019) prepared an arginine derivative with a fluorescent side-chain, Boc-Arg(Nap)-OH, and found that it allowed the derivative to access an electrically neutral protonation state not generally available to arginine itself. This research highlights the utility of Boc-D-Arg(Tos)-OH in creating fluorescent arginine derivatives for potential imaging applications (Marshall, Stoudt, DiVittorio, Sargent, & Allen, 2019).

  • Girasolo et al. (2010) synthesized novel organotin(IV) derivatives using Boc-D-Arg(Tos)-OH and found marked cytotoxic activity against human HT29 colorectal carcinoma cells. This study suggests a potential application in cancer treatment (Girasolo, Rubino, Portanova, Calvaruso, Ruisi, & Stocco, 2010).

Safety And Hazards

Boc-D-Arg(Tos)-OH is classified as a combustible solid . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended .

properties

IUPAC Name

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIIPXYJAMICNU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512383
Record name (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Arg(Tos)-OH

CAS RN

61315-61-5
Record name (E)-N~5~-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30512383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-D-Arginine(Tosyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Suzuki, H FUJITA, M MATSUI, Y SASAKI… - Chemical and …, 1985 - jstage.jst.go.jp
Des-Tyr 1-dermorphin, des-Tyr 1-[D-Arg 2] dermorphin, and the N-terminal di-, tri-, tetra-and hexapeptide amides of [D-Arg 2] dermorphin were synthesized by a conventional solution …
Number of citations: 18 www.jstage.jst.go.jp
Y SASAKI, M MATSUI, H FUJITA… - Chemical and …, 1985 - jstage.jst.go.jp
[D-Arg 2] dermorphin and nineteen N-terminal tetrapeptide analogs were synthesized by a conventional solution method and their analgesic activities after subcutaneous administration …
Number of citations: 14 www.jstage.jst.go.jp
B Lammek, K Bankowski, A Misicka… - Journal of medicinal …, 1989 - ACS Publications
We report the solid-phasesynthesis of eight 2-0-alkyltyrosine analogues of 1-deamino-arginine-vasopressin (dAVP) with enhanced antidiuretic agonistic specificity. These peptides are …
Number of citations: 14 pubs.acs.org
M Žertová, J Slaninová… - Collection of Czechoslovak …, 1994 - cccc.uochb.cas.cz
An analysis of the uterotonic potencies of all analogs having substituted L- or D-tyrosine or -phenylalanine in position 2 and L-arginine, D-arginine or D-homoarginine in position 8 was …
Number of citations: 3 cccc.uochb.cas.cz
M Amblard, P Bedos, C Olivier, I Daffix… - Journal of medicinal …, 2000 - ACS Publications
We recently described a potent bradykinin B 2 receptor agonist (JMV1116) obtained by replacing the d-Tic-Oic dipeptide moiety of HOE140 by a (3S)-amino-5-(carbonylmethyl)-2,3-…
Number of citations: 16 pubs.acs.org
T Su, H Yang, D Volkots, J Woolfrey, S Dam… - Bioorganic & medicinal …, 2003 - Elsevier
The structure–activity relationship of a novel series of substituted piperazinone-based factor Xa inhibitors is described. The most potent compound 34 displays IC 50 of 0.9 nM. …
Number of citations: 35 www.sciencedirect.com
A Manicardi, R Gambari, L de Cola… - … : Methods and Protocols, 2018 - Springer
Peptide Nucleic Acids (PNAs) are oligonucleotide mimics that can be used to block the biological action of microRNA, thus affecting gene expression post-transcriptionally. PNAs are …
Number of citations: 9 link.springer.com
JC Cheronis, ET Whalley, LG Allen… - Journal of medicinal …, 1994 - ACS Publications
We have developed a series of peptide heterodimers based on the Ba antagonist D-Arg-[Hyp3, D-Phe7, Leu8]-BK (1) and the Bx antagonist Lys-[Leu8, des-Arg9]-BK (7) that are potent …
Number of citations: 37 pubs.acs.org
A Prahl, T Wierzba, P Winklewski… - Collection of …, 1997 - cccc.uochb.cas.cz
In the present study we have described the synthesis and some pharmacological properties of four new analogues of bradykinin (BK). Two peptides were designed by substitution of …
Number of citations: 12 cccc.uochb.cas.cz
JC Cheronis, ET Whalley, KT Nguyen… - Journal of medicinal …, 1992 - ACS Publications
Ser6-n-Phe7-Leu8-Arg8 has been performed. The first part of this study involved compounds wherein dimerization was carried out by sequentially replacing each amino acid with …
Number of citations: 136 pubs.acs.org

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